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molecular formula C12H9N3O2S B8640759 3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid

3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid

Cat. No. B8640759
M. Wt: 259.29 g/mol
InChI Key: JGJUYAVJOXPNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023847B2

Procedure details

This compound was prepared in an analogous manner as 3-(1H-Pyrrolo[2,3-b]pyridin-4-ylamino)-thiophene-2-carboxylic acid using methyl 2-aminothiophene-3-carboxylate instead of methyl 3-aminothiophene-2-carboxylate.). LCMS (ESI) 260 (M+H) 1H NMR (400 MHz, DMSO-d6) δ ppm 11.88 (1H, br. s.) 10.77 (1H, s) 8.16 (1H, d, J=5.66 Hz) 7.41 (1H, dd, J=3.22, 1.85 Hz) 7.23 (1H, d, J=5.86 Hz) 7.01 (1H, d, J=5.86 Hz) 6.94 (1H, d, J=5.66 Hz) 6.47 (1H, d, J=2.73 Hz)

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][C:9]([NH:10][C:11]3C=CS[C:12]=3[C:16]([OH:18])=[O:17])=[C:4]2[CH:3]=[CH:2]1.N[C:20]1[S:21]C=C[C:24]=1C(OC)=O>>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][C:9]([NH:10][C:11]3[S:21][CH:20]=[CH:24][C:12]=3[C:16]([OH:18])=[O:17])=[C:4]2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2NC2=C(SC=C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CC1C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1C=CC=2C1=NC=CC2NC=2SC=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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